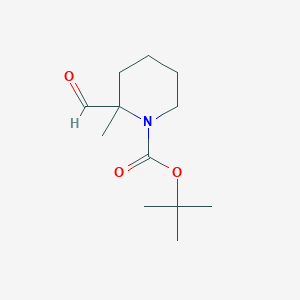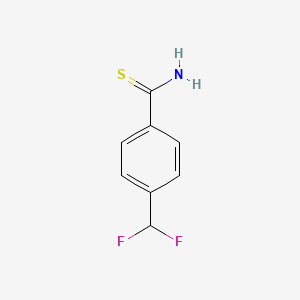
1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with a chloromethyl group, an ethyl group, and an aldehyde group
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 3-ethylcyclopentane-1-carbaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of new biochemical probes and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The aldehyde group can participate in various redox reactions, serving as a versatile functional group in organic synthesis.
Molecular targets and pathways involved include interactions with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Chloromethyl)cyclopentane-1-carbaldehyde: Lacks the ethyl group, resulting in different reactivity and applications.
3-Ethylcyclopentane-1-carbaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Bromomethyl)-3-ethylcyclopentane-1-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-(chloromethyl)-3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H15ClO/c1-2-8-3-4-9(5-8,6-10)7-11/h7-8H,2-6H2,1H3 |
InChI Key |
DMCPBRITOQYENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13288364.png)

![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13288386.png)
![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)


![2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol](/img/structure/B13288408.png)

